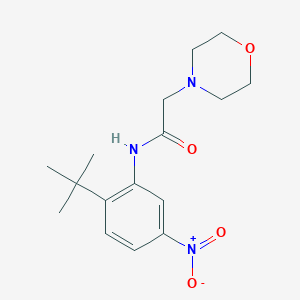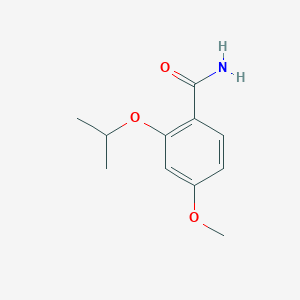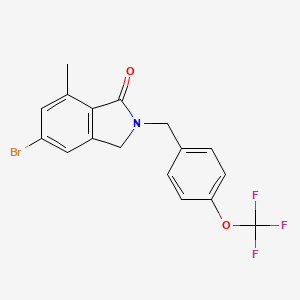
4-Hydroxy-6,7-bis(2-methylpropoxy)-3-quinolinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarbonitrile, 4-hydroxy-6,7-bis(2-methylpropoxy)- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a quinoline core with a cyano group at the 3-position, hydroxyl group at the 4-position, and two 2-methylpropoxy groups at the 6 and 7 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-hydroxy-6,7-bis(2-methylpropoxy)- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
3-Quinolinecarbonitrile, 4-hydroxy-6,7-bis(2-methylpropoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The cyano group at the 3-position can be reduced to an amine.
Substitution: The 2-methylpropoxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkoxides or aryloxides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various alkoxy or aryloxy quinoline derivatives.
科学研究应用
3-Quinolinecarbonitrile, 4-hydroxy-6,7-bis(2-methylpropoxy)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Quinolinecarbonitrile, 4-hydroxy-6,7-bis(2-methylpropoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell growth and proliferation . The presence of the cyano and hydroxyl groups allows for strong binding interactions with the target proteins, enhancing its efficacy.
相似化合物的比较
Similar Compounds
3-Quinolinecarbonitrile: Lacks the hydroxyl and 2-methylpropoxy groups, making it less versatile in terms of chemical reactivity.
4-Hydroxyquinoline: Contains a hydroxyl group but lacks the cyano and 2-methylpropoxy groups, limiting its biological activity.
6,7-Dimethoxyquinoline: Similar structure but with methoxy groups instead of 2-methylpropoxy groups, affecting its chemical and biological properties.
Uniqueness
3-Quinolinecarbonitrile, 4-hydroxy-6,7-bis(2-methylpropoxy)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (hydroxyl and 2-methylpropoxy) and electron-withdrawing (cyano) groups allows for a wide range of chemical transformations and interactions with biological targets.
属性
分子式 |
C18H22N2O3 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
6,7-bis(2-methylpropoxy)-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C18H22N2O3/c1-11(2)9-22-16-5-14-15(6-17(16)23-10-12(3)4)20-8-13(7-19)18(14)21/h5-6,8,11-12H,9-10H2,1-4H3,(H,20,21) |
InChI 键 |
XWFQJVRVSJTIBH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13939515.png)

![2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B13939529.png)
![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)








